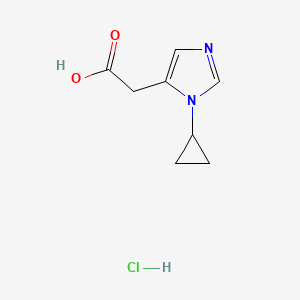
2-(1-cyclopropyl-1H-imidazol-5-yl)aceticacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-cyclopropyl-1H-imidazol-5-yl)acetic acid hydrochloride is a chemical compound with a molecular formula of C8H11ClN2O2. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-cyclopropyl-1H-imidazol-5-yl)acetic acid hydrochloride typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(1-cyclopropyl-1H-imidazol-5-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
2-(1-cyclopropyl-1H-imidazol-5-yl)acetic acid hydrochloride has several scientific research applications:
作用機序
The mechanism of action of 2-(1-cyclopropyl-1H-imidazol-5-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, and other therapeutic effects . The compound’s ability to form hydrogen bonds and coordinate with metal ions is crucial for its biological activity.
類似化合物との比較
Similar Compounds
- 2-(1-Methyl-1H-imidazol-5-yl)acetic acid hydrochloride
- (1-Methyl-1H-imidazol-5-yl)acetonitrile hydrochloride
Uniqueness
2-(1-cyclopropyl-1H-imidazol-5-yl)acetic acid hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can enhance the compound’s binding affinity to molecular targets and improve its stability under various conditions. The cyclopropyl group also influences the compound’s reactivity, making it a valuable intermediate in synthetic chemistry.
特性
分子式 |
C8H11ClN2O2 |
|---|---|
分子量 |
202.64 g/mol |
IUPAC名 |
2-(3-cyclopropylimidazol-4-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c11-8(12)3-7-4-9-5-10(7)6-1-2-6;/h4-6H,1-3H2,(H,11,12);1H |
InChIキー |
AOGVPELVISPHNP-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2C=NC=C2CC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


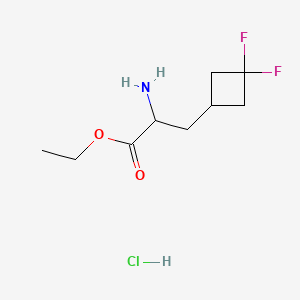
![(2S)-2-amino-2-[3-chloro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B13585961.png)
![tert-butyl N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]carbamate](/img/structure/B13585971.png)
![1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanaminehydrochloride](/img/structure/B13585979.png)
![1-Bromo-3-(4-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13585980.png)
![4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13585983.png)
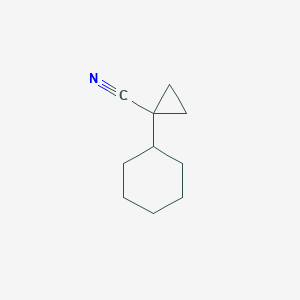
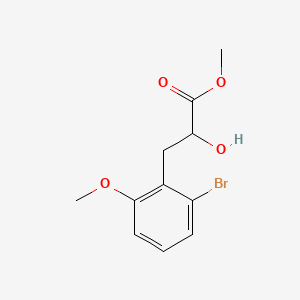
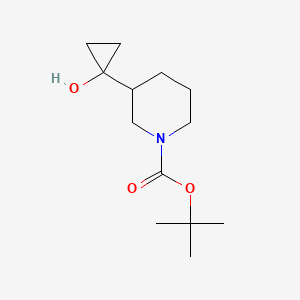
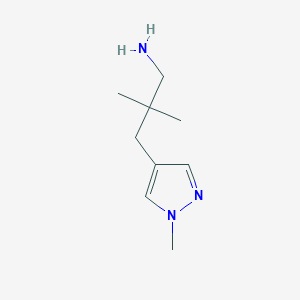
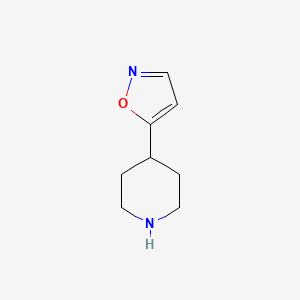
![6-Fluorospiro[3.3]heptan-2-OL](/img/structure/B13586028.png)
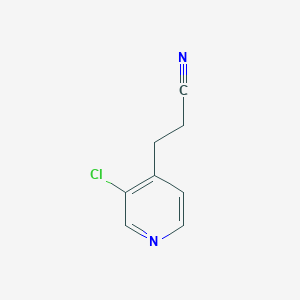
![3-methoxy-7-azaspiro[3.5]nonan-1-olhydrochloride,Mixtureofdiastereomers](/img/structure/B13586054.png)
